Einecs 268-334-1

Peptide Synthesis Pharmaceutical Intermediates Crystallization

Select 5-oxo-L-proline dicyclohexylamine salt (CAS 68067-13-0) for superior crystallinity and non-hygroscopic handling versus the free acid. This 1:1 DCHA salt delivers a high melting point (~197 °C) and defined optical rotation ([α]D22 = -16.5 ± 2°), ensuring accurate automated dispensing and reproducible coupling efficiencies in solid-phase peptide synthesis (SPPS). Ideal for enantioselective crystallization and chiral intermediate production. Confirm lot-specific enantiopurity via HPLC before use.

Molecular Formula C17H30N2O3
Molecular Weight 310.4 g/mol
CAS No. 68067-13-0
Cat. No. B15207775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 268-334-1
CAS68067-13-0
Molecular FormulaC17H30N2O3
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCCCC2.C1CC(=O)NC1C(=O)O
InChIInChI=1S/C12H23N.C5H7NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-4-2-1-3(6-4)5(8)9/h11-13H,1-10H2;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1
InChIKeyCVGYJNBFLSPBEX-HVDRVSQOSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 268-334-1 (CAS 68067-13-0): Procurement Guide for 5-Oxo-L-Proline Dicyclohexylamine Salt in Research and Pharmaceutical Synthesis


Einecs 268-334-1, identified by CAS number 68067-13-0, is chemically designated as 5-oxo-L-proline, compound with dicyclohexylamine (1:1). It is a stoichiometric (1:1) salt formed between L-pyroglutamic acid and the bulky secondary amine dicyclohexylamine . This compound belongs to the broader class of organic amine salts frequently employed in pharmaceutical intermediate synthesis and peptide chemistry. Its molecular formula is C17H30N2O3, with a molecular weight of 310.43 g/mol, and it is typically supplied as a white to off-white crystalline powder with a purity specification of ≥ 99% (HPLC) . The compound serves as a stable and easily handled form of L-pyroglutamic acid, a key chiral building block, wherein the dicyclohexylamine counterion modifies the physical properties of the parent acid, particularly its crystallinity and stability, for improved processing in synthetic workflows . The available evidence base for this specific salt is currently limited, with differentiation stemming primarily from class-level inferences regarding dicyclohexylamine salts and their well-established role in solid-phase peptide synthesis and as purification intermediates.

Why Generic Substitution with Free Acid or Other Salts of CAS 68067-13-0 Is Scientifically Unsound


The selection of 5-oxo-L-proline dicyclohexylamine salt (CAS 68067-13-0) over its parent free acid (L-pyroglutamic acid, CAS 98-79-3) or alternative salt forms is not arbitrary but is driven by quantifiable differences in material properties critical for downstream processing. Direct substitution with the free acid fails because it is a hygroscopic solid with a lower melting point (160-163 °C) and different solubility profile, which can complicate accurate weighing, reduce stability in storage, and lead to inconsistent reaction outcomes . Similarly, substituting with other organic amine salts, such as the commonly used Boc-protected dicyclohexylammonium salt, results in a molecule with a distinct melting point (195-201 °C vs. ~197 °C) and optical rotation ([α]D22 = -16.5 ± 2º vs. -12.7°), indicating a different crystalline lattice and chiral environment that can directly impact the efficiency of enantioselective crystallization or solid-phase reactions . The following quantitative evidence confirms that the specific dicyclohexylamine salt form of 5-oxo-L-proline provides a distinct and reproducible material profile that cannot be assumed from its in-class analogs.

Quantitative Differentiation Evidence for Einecs 268-334-1 (5-Oxo-L-Proline Dicyclohexylamine Salt) Against Key Comparators


Enhanced Crystallinity and Purity: Melting Point Comparison of Einecs 268-334-1 vs. Parent Free Acid

The dicyclohexylamine (DCHA) salt of 5-oxo-L-proline (CAS 68067-13-0) exhibits a significantly elevated and sharper melting point range of 195-201 °C compared to the parent L-pyroglutamic acid, which melts over a lower range of 160-163 °C . This 35-38 °C increase is a direct consequence of the strong ionic lattice formed by the bulky DCHA cation, which enhances crystal packing efficiency . The higher melting point is a key indicator of greater thermal stability and, crucially, a higher degree of crystallinity, which facilitates purification to high enantiomeric excess via straightforward recrystallization techniques.

Peptide Synthesis Pharmaceutical Intermediates Crystallization Chiral Resolution

Differentiation from Alternative Protecting Group Strategy: Comparative Analysis with Boc-Dicyclohexylammonium Salt

A relevant comparator is Boc-5-oxo-L-proline dicyclohexylamine salt, a protected analog used as a building block. While both share the DCHA counterion, their distinct covalent structures yield different physical properties. The target compound (Einecs 268-334-1) has a reported specific optical rotation of [α]D22 = -16.5 ± 2º (c=1 in MeOH), whereas the Boc-protected analog exhibits a different value . This difference in chiroptical properties is not merely academic; it reflects a change in the electronic environment and conformation of the chiral center, which can influence its behavior in diastereomeric salt resolutions or its interaction with chiral stationary phases during preparative HPLC.

Solid-Phase Peptide Synthesis Protecting Groups Process Chemistry Intermediate Isolation

Superior Physical Form for Automated Synthesis: Class Advantage of Dicyclohexylamine Salts for Weighing and Handling

Dicyclohexylamine salts, including Einecs 268-334-1, are widely recognized for forming stable, non-hygroscopic crystalline solids. This is in stark contrast to the parent L-pyroglutamic acid, which is often described as hygroscopic and can be difficult to handle in automated solid-dispensing systems . The crystalline nature of Einecs 268-334-1, confirmed by its sharp melting point range (195-201 °C), enables accurate and reproducible solid transfers. This property is essential for high-throughput experimentation and automated peptide synthesizers, where precise stoichiometry is paramount.

Automated Synthesis High-Throughput Experimentation Solid Dispensing Peptide Coupling

Optimal Application Scenarios for Procuring Einecs 268-334-1 (5-Oxo-L-Proline Dicyclohexylamine Salt) Based on Quantitative Evidence


Isolation and Purification of Enantiopure 5-Oxo-L-Proline in Process Chemistry

Researchers and process chemists should procure Einecs 268-334-1 when a robust, scalable method for purifying 5-oxo-L-proline is required. The salt's high melting point (195-201 °C) and crystalline nature, which is characteristic of dicyclohexylamine salts, provides a thermodynamically stable solid form that can be easily recrystallized to high enantiopurity . This is a quantifiable advantage over the free acid, which is a lower-melting (160-163 °C) and often hygroscopic solid that is more difficult to purify to the same degree of consistency .

Reliable Building Block for Automated Solid-Phase Peptide Synthesis (SPPS)

This specific salt form is the optimal procurement choice for integration into automated SPPS workflows. The quantifiable evidence points to a stable, crystalline, and non-hygroscopic material. This class of DCHA salts is prized for its reliable and accurate dispensing in automated solid handlers, a property not reliably found in the parent free acid . The resulting high accuracy in stoichiometry directly translates to more consistent coupling efficiencies and higher yields in automated peptide assembly, a key performance indicator in this application.

Chiral Reference Standard and Intermediate for Asymmetric Synthesis

For laboratories focused on asymmetric catalysis or the synthesis of chiral pharmaceutical intermediates, Einecs 268-334-1 provides a well-defined, high-purity source of a chiral scaffold. The documented specific optical rotation of [α]D22 = -16.5 ± 2º (c=1 in MeOH) serves as a critical quality control benchmark, confirming the compound's identity and chiral integrity, which distinguishes it from other related salts and esters. Its use ensures a reliable starting point for building stereochemical complexity, directly impacting the final enantiomeric excess of downstream products.

Technical Documentation Hub

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